molecular formula C8H7F3O4S B6292378 2-Methoxy-4-(trifluoromethylsulfonyl)phenol CAS No. 129644-78-6

2-Methoxy-4-(trifluoromethylsulfonyl)phenol

Cat. No. B6292378
CAS RN: 129644-78-6
M. Wt: 256.20 g/mol
InChI Key: RNIYXFAIEMGXAA-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethylsulfonyl)phenol, also known as trifluoromethanesulfonylphenol (TFMSP), is a phenolic compound that has been extensively studied due to its potential applications in organic synthesis and drug discovery. It is a colorless, water-soluble solid that is widely used as a reagent in organic synthesis. TFMSP is a versatile reagent that can be used to synthesize a wide range of organic molecules, including drugs and pharmaceuticals. In addition, TFMSP has been found to have a range of biochemical and physiological effects, making it a promising candidate for further research and development.

Scientific Research Applications

TFMSP has been studied extensively in the field of organic synthesis due to its versatility and its ability to react with a wide range of substrates. It has been used in the synthesis of a variety of organic compounds, including drugs and pharmaceuticals. In addition, TFMSP has been used in the synthesis of peptides, polymers, and other complex molecules. It has also been used in the synthesis of catalysts and other materials for use in industrial applications.

Mechanism of Action

TFMSP has been found to act as an electrophile in organic reactions. It is capable of reacting with a wide range of substrates, including nucleophiles and electrophiles. The reaction of TFMSP with a nucleophile involves the formation of a covalent bond between the two molecules. This reaction is believed to occur through a nucleophilic attack on the 2-Methoxy-4-(trifluoromethylsulfonyl)phenolhanesulfonyl group of TFMSP. The reaction of TFMSP with an electrophile involves the formation of an electrostatic bond between the two molecules. This reaction is believed to occur through a transfer of electrons from the electrophile to the 2-Methoxy-4-(trifluoromethylsulfonyl)phenolhanesulfonyl group of TFMSP.
Biochemical and Physiological Effects
TFMSP has been found to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-oxidant activities, as well as anti-cancer properties. In addition, TFMSP has been found to have anti-microbial and anti-viral activities. It has also been found to have anti-fungal and anti-parasitic activities.

Advantages and Limitations for Lab Experiments

TFMSP has a number of advantages for use in lab experiments. It is a water-soluble compound, which makes it easy to work with in aqueous solutions. Additionally, it is a relatively stable compound, which makes it suitable for use in a variety of reaction conditions. However, TFMSP is also a relatively expensive compound, which may limit its use in some experiments.

Future Directions

TFMSP has a wide range of potential applications in organic synthesis, drug discovery, and other areas. Future research could focus on the development of new synthetic methods for the production of TFMSP, as well as the development of new applications for the compound. Additionally, further research could focus on the biochemical and physiological effects of TFMSP, as well as its potential therapeutic applications. Finally, future research could focus on the development of new analytical methods for detecting and quantifying TFMSP in biological samples.

Synthesis Methods

TFMSP can be synthesized from a variety of starting materials, including phenol, 2-Methoxy-4-(trifluoromethylsulfonyl)phenolhanesulfonic anhydride, and 2-Methoxy-4-(trifluoromethylsulfonyl)phenolhanesulfonic acid. The most common method of synthesis involves the reaction of phenol with 2-Methoxy-4-(trifluoromethylsulfonyl)phenolhanesulfonic acid in the presence of a catalytic amount of 2-Methoxy-4-(trifluoromethylsulfonyl)phenolhanesulfonic anhydride. This reaction results in the formation of TFMSP and the corresponding 2-Methoxy-4-(trifluoromethylsulfonyl)phenolhanesulfonic acid salt. The reaction can be carried out at room temperature or at higher temperatures.

properties

IUPAC Name

2-methoxy-4-(trifluoromethylsulfonyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O4S/c1-15-7-4-5(2-3-6(7)12)16(13,14)8(9,10)11/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIYXFAIEMGXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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